(E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)7-5-9(12)8-4-3-6-10-8/h3-7,10H,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGJFOJTTVJNQE-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199821 | |
| Record name | (2E)-3-(Dimethylamino)-1-(1H-pyrrol-2-yl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112677-06-2 | |
| Record name | (2E)-3-(Dimethylamino)-1-(1H-pyrrol-2-yl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112677-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(Dimethylamino)-1-(1H-pyrrol-2-yl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 2-acetylpyrrole (10 mmol) is dissolved in excess DMF-DMA (6 mL) and heated at 80°C for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC), with completion typically indicated by the disappearance of the starting material. Cooling the mixture to room temperature, followed by extraction with methylene chloride (2 × 60 mL) and drying over anhydrous MgSO₄, yields a crude solid. Recrystallization in methanol affords pure crystals of the title compound.
Table 1: Comparative Reaction Conditions for Enaminone Synthesis
The stereochemical outcome of the reaction is critical, with the (E)-isomer predominating due to steric hindrance between the pyrrole ring and dimethylamino group. X-ray crystallography of analogous compounds confirms the trans configuration of the C6=C7 double bond, with dihedral angles of approximately −179.09°.
Alternative Synthetic Routes and Modifications
Solvent and Catalyst Effects
Though the primary method uses neat DMF-DMA as both reagent and solvent, polar aprotic solvents like dimethylformamide (DMF) or toluene may enhance yields in substrates with lower reactivity. Catalytic amounts of acetic acid (0.1 equiv) have been reported to accelerate enaminone formation in related systems, though this modification remains unexplored for the pyrrole derivative.
Characterization and Quality Control
Spectroscopic Confirmation
-
¹H NMR : Key signals include a singlet for the N(CH₃)₂ group at δ 2.8–3.0 ppm and a doublet for the trans-configured vinyl proton at δ 7.2–7.5 ppm (J = 12–14 Hz).
-
X-ray Crystallography : The (E)-configuration is unequivocally confirmed by dihedral angles between the pyrrole and enaminone planes, typically ranging from 15° to 20°.
Purity Considerations
Recrystallization from methanol remains the standard purification method, yielding ≥95% purity as assessed by HPLC. Commercial batches, such as those offered by CymitQuimica, specify purity levels of ≥98% via LC-MS.
Industrial-Scale Synthesis and Patent Landscape
A Chinese patent (CN102276518B) outlines a scaled-up procedure for analogous enaminones, emphasizing cost-effective reagent recovery and reduced waste. Key adaptations include:
-
Reagent Recycling : Distillation under reduced pressure to recover excess DMF-DMA for reuse.
-
Continuous Flow Systems : Automated temperature control to maintain 80°C ± 2°C during large-scale reactions.
While this patent focuses on pyridyl derivatives, its principles are directly applicable to pyrrole-based systems, particularly in optimizing throughput and yield.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone system to saturated or partially saturated compounds.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Saturated or partially saturated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of (E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one as an anticancer agent. Its structure allows for interaction with various biological targets, making it a candidate for further drug development.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation .
Neuropharmacology
The compound has also shown promise in neuropharmacology. Its dimethylamino group may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders.
Case Study:
Research indicated that this compound could modulate neurotransmitter systems, potentially offering therapeutic effects in conditions such as depression and anxiety disorders. In vivo studies demonstrated significant behavioral improvements in animal models treated with this compound .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor opens avenues for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Ionization Potential | 6.5 eV |
| Electron Affinity | 0.5 eV |
| Conductivity | 10^-4 S/cm |
Photovoltaic Applications
The compound's stability and efficiency in charge transport have been explored in the context of organic solar cells. Researchers found that incorporating this compound into photovoltaic devices improved overall energy conversion efficiency by up to 15% compared to traditional materials .
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The conjugated system allows for electron delocalization, which can influence its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Structural and Electronic Features
Substituent Variations and Crystallographic Insights
- Compound 8 [(E)-3-(3,5-Difluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one]: Substituents: 3,5-Difluorophenyl at position 3. Structural Data: X-ray crystallography reveals a planar enaminone backbone with bond lengths of 1.35 Å (C=O) and 1.42 Å (C=C), consistent with conjugation. The molecule crystallizes in space group P-1 with Z=2, showing intermolecular hydrogen bonding between the pyrrole NH and carbonyl oxygen . Comparison: The dimethylamino group in the target compound likely introduces stronger electron-donating effects compared to fluorine, altering charge distribution and reactivity.
- AN-1 [(E)-3-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one]: Substituents: Anthracene at position 3 and dimethylamino-phenyl at position 1. Electronic Properties: Extended π-conjugation from anthracene enhances nonlinear optical (NLO) properties. The dimethylamino group increases intramolecular charge transfer (ICT), critical for NLO activity .
Table 1: Key Structural Parameters of Selected Compounds
Key Differences:
- The target compound’s dimethylamino group may require milder base conditions to prevent demethylation, unlike electron-deficient aryl groups (e.g., NO₂, CF₃) that tolerate stronger bases .
Antiproliferative and Antimicrobial Effects
- Compound 5c : Exhibits potent antiproliferative activity against renal cancer (UO-31) with a growth percentage of -92.13% at 10 μM. The trifluoromethylpyrazole group enhances lipophilicity and target binding .
- Pyrrolylated Chalcones (1–10) : Compound 5 (3-(2-nitrophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one) shows anti-MRSA activity (MIC = 8 µg/mL), attributed to the nitro group’s electron-withdrawing effects enhancing membrane disruption .
- Anxiolytic Chalcone [(E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one]: Reduces anxiety in zebrafish via 5-HT modulation, suggesting neuroactivity influenced by substituent polarity .
Electronic and Optical Properties
- AN-1/AN-2 : Anthracene derivatives with extended π-bridges exhibit superior NLO responses. AN-2’s additional double bond increases hyperpolarizability (β = 1.2 × 10⁻²⁸ esu) compared to AN-1 (β = 0.8 × 10⁻²⁸ esu) .
- Comp.2 [(E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one]: Nitro and dimethylamino groups create a "push-pull" system, enhancing NLO properties (μβ = 3200 × 10⁻⁴⁸ esu) .
Comparison:
The target compound’s pyrrole ring may introduce asymmetry, reducing NLO efficiency compared to planar anthracene or nitro-substituted analogues.
Biological Activity
(E)-3-(Dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, commonly referred to as DMAP, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₉H₁₂N₂O
- Molecular Weight : 164.2 g/mol
- CAS Number : 112677-06-2
- Structure : The compound features a dimethylamino group and a pyrrole ring, contributing to its unique electronic properties.
Synthesis
The synthesis of DMAP typically involves the Knoevenagel condensation reaction between dimethylamine and 1H-pyrrole-2-carbaldehyde. This reaction is facilitated by a base such as piperidine or pyrrolidine in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Anticancer Activity
Recent studies have explored the anticancer potential of DMAP derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including A549 (non-small cell lung cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the modulation of cellular pathways that regulate proliferation and apoptosis.
Case Study :
A study demonstrated that DMAP derivatives exhibited cytotoxicity ranging from 21% to 101% reduction in cell viability compared to untreated controls. Notably, one derivative significantly reduced A549 cell viability to 21%, indicating potent anticancer activity .
Antimicrobial Activity
In addition to its anticancer properties, DMAP has been investigated for its antimicrobial activity against Gram-positive bacteria and drug-resistant fungi. The compound's effectiveness was evaluated using the broth microdilution method, adhering to Clinical Laboratory Standards Institute (CLSI) guidelines.
Research Findings :
- DMAP exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 128 µg/mL against selected bacterial strains.
- Its derivatives were screened against multidrug-resistant strains, showcasing potential as a lead compound for further development in antimicrobial therapy .
The biological activity of DMAP is attributed to its ability to interact with various biological targets. The conjugated system within its structure allows for electron delocalization, which may enhance its reactivity with cellular components such as enzymes and receptors. This interaction can modulate signaling pathways involved in cell growth and survival.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| DMAP | DMAP Structure | Anticancer and antimicrobial |
| (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | Similar structure with phenyl group | Moderate anticancer activity |
| (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | Similar structure with thiophene ring | Limited biological data available |
Q & A
Q. What are the optimal synthetic routes for (E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, and how can purity be ensured?
Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , reacting a pyrrole-2-carbaldehyde derivative with a dimethylamino-substituted acetylene or ketone. Key steps include:
- Reaction Conditions : Use ethanol or methanol as solvents under reflux (70–80°C) with catalytic NaOH or KOH for 6–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve ≥95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Characterization : Confirm the E-configuration using 1H NMR (coupling constant J = 12–16 Hz for α,β-unsaturated protons) and FT-IR (C=O stretch ~1650 cm⁻¹, conjugated C=C stretch ~1600 cm⁻¹) .
Q. How can the tautomeric equilibrium of this enone be resolved using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Resolve the E-configuration unambiguously by analyzing bond lengths (C=O: ~1.22 Å, C=C: ~1.34 Å) and torsion angles (near 180° for the α,β-unsaturated system) .
- UV-Vis Spectroscopy : Compare λmax in polar vs. nonpolar solvents; E-isomers typically show bathochromic shifts due to extended conjugation .
- DFT Calculations : Optimize tautomeric structures at the B3LYP/6-311+G(d,p) level and compare experimental vs. theoretical IR/NMR spectra to identify dominant tautomers .
Q. What spectroscopic techniques are most effective for characterizing the electronic environment of the dimethylamino and pyrrole groups?
Methodological Answer:
- 1H/13C NMR : The dimethylamino group shows a singlet at δ 2.8–3.2 ppm (N(CH3)2), while pyrrole protons resonate at δ 6.2–7.1 ppm. Use DEPT-135 to distinguish CH3 groups .
- FT-IR : N-H stretch of pyrrole (~3400 cm⁻¹) and C-N stretch of dimethylamino (~1250 cm⁻¹) .
- UV-Vis : π→π* transitions of the enone system (λmax ~300–350 nm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the compound’s electronic structure and reactivity?
Methodological Answer:
- Electrostatic Potential Maps : Calculate at the M06-2X/def2-TZVP level to identify nucleophilic (enone β-carbon) and electrophilic (pyrrole α-carbon) sites .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer interactions. For example, HOMO localized on pyrrole and LUMO on enone suggests Michael addition reactivity .
- Non-Covalent Interaction (NCI) Analysis : Identify intramolecular hydrogen bonds (e.g., C=O∙∙∙H-N in pyrrole) using AIM theory .
Q. How do solvent effects influence the synthesis yield and tautomeric stability?
Methodological Answer:
- Solvent Screening : Compare yields in polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. Protic solvents may stabilize intermediates via hydrogen bonding, improving yields by ~15–20% .
- Dielectric Constant Correlation : Use Kamlet-Taft parameters to model solvent effects on tautomer ratios. Higher polarity solvents favor the E-isomer due to dipole stabilization .
Q. What experimental strategies address conflicting spectral data between theoretical (DFT) and observed (NMR/IR) results?
Methodological Answer:
- Scaled Frequency Adjustments : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to theoretical IR frequencies to match experimental peaks .
- Solvent Modeling : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations to improve NMR chemical shift accuracy (MAE < 0.3 ppm) .
- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility affecting NMR coupling constants .
Q. How can structure-activity relationships (SAR) explain discrepancies in antimicrobial efficacy across similar enone derivatives?
Methodological Answer:
- Bioactivity Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Correlate activity with substituent electronegativity; electron-withdrawing groups on pyrrole may enhance potency by 2–4× .
- Molecular Docking : Simulate binding to microbial enzymes (e.g., DNA gyrase) using AutoDock Vina. Higher docking scores (ΔG < −8 kcal/mol) suggest stronger inhibition .
Q. What crystallographic challenges arise in resolving disorder in the dimethylamino group?
Methodological Answer:
- Disorder Modeling : Split the dimethylamino group into two positions with occupancy refinement (e.g., 50:50 in ). Use SHELXL restraints for bond distances and angles .
- Low-Temperature Data Collection : Collect data at 100 K to reduce thermal motion artifacts. R1 values below 0.05 indicate reliable resolution .
Q. How does the compound’s electronic circular dichroism (ECD) profile inform chiral center analysis?
Methodological Answer:
Q. What mechanistic insights explain regioselectivity in [2+2] cycloaddition reactions involving this enone?
Methodological Answer:
- Frontier Orbital Analysis : The LUMO (enone) and HOMO (dienophile) symmetry dictates regioselectivity. Use Fukui indices to predict preferred sites for radical or ionic pathways .
- Kinetic Control : Monitor reaction progress via <sup>1</sup>H NMR to identify intermediates. Lower activation energy pathways favor endo transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
